Bromotrichloromethane
Overview
Description
Bromotrichloromethane, also known as trichlorobromomethane, is a halogenated methane derivative with the chemical formula CBrCl₃. It is a colorless to slightly yellow liquid with a chloroform-like odor. This compound is primarily used as a solvent, intermediate, and reagent in various chemical processes. It has applications in the production of fluorocarbon refrigerants and as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
Bromotrichloromethane (BrCCl3) is a trihalomethane with a molecular weight of 198.27 . It has been used as a chain transfer agent for radical polymerization of methacrylates and as a brominating reagent .
Mode of Action
It is known to act as a chain transfer agent in the radical polymerization of methacrylates . This suggests that it may interact with radicals, potentially influencing various biochemical reactions.
Pharmacokinetics
It is a liquid at room temperature with a boiling point of 105 °C and a density of 2.012 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It is known to be a potent liver poison . In rats, this compound produces about three times the degree of liver microsomal lipid peroxidation as does carbon tetrachloride .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its vapor pressure is 38.4 mmHg at 25 °C , suggesting that it can readily evaporate at room temperature. This could potentially influence its stability and efficacy in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromotrichloromethane can be synthesized by the reaction of bromine with chloroform under the influence of light. The process involves providing bromine in chloroform and irradiating the resulting solution with light in the range of 350 to 550 nm. It is crucial to avoid radiation of wavelengths below 350 nm to ensure selectivity and efficiency .
Industrial Production Methods: The industrial production of this compound follows similar principles as the laboratory synthesis. The process is scaled up to accommodate larger quantities, with careful control of reaction conditions to maintain product quality and yield. The use of specialized equipment to handle bromine and chloroform safely is essential in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Bromotrichloromethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in halogen exchange reactions, where bromine is replaced by other halogens.
Addition Reactions: It can add to carbon-carbon and carbon-heteroatom multiple bonds, leading to the formation of brominated compounds.
Radical Reactions: It acts as a chain transfer agent in radical polymerization processes.
Common Reagents and Conditions:
Halogen Exchange: Bromine and other halogens are common reagents.
Addition Reactions: Protic bases and phase-transfer catalysts are often used.
Radical Reactions: Radical initiators and specific temperature conditions are required
Major Products:
Brominated Compounds: Resulting from addition reactions.
Telomers: Formed during radical polymerization.
Scientific Research Applications
Bromotrichloromethane has diverse applications in scientific research:
Chemistry: Used as a brominating reagent and a chain transfer agent in radical polymerization.
Biology: Investigated for its effects on cellular processes, such as lipid peroxidation in liver microsomes.
Medicine: Explored for its potential in synthesizing pharmaceutical intermediates.
Industry: Utilized in the production of fluorocarbon refrigerants and as a precursor in agrochemical synthesis.
Comparison with Similar Compounds
Bromodichloromethane (CHBrCl₂): A trihalomethane with similar properties but different reactivity and applications.
Carbon Tetrachloride (CCl₄): Another halogenated methane derivative used as a solvent and in chemical synthesis.
Uniqueness: Bromotrichloromethane is unique due to its specific reactivity in radical polymerization and its role as a brominating reagent. Its ability to participate in halogen exchange and addition reactions also sets it apart from similar compounds .
Properties
IUPAC Name |
bromo(trichloro)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBrCl3/c2-1(3,4)5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNQFQFUQLJSQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)(Cl)(Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBrCl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023930 | |
Record name | Bromotrichloromethane | |
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Molecular Weight |
198.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Insoluble in water; [HSDB] | |
Record name | Bromotrichloromethane | |
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Boiling Point |
105 °C | |
Record name | BROMOTRICHLOROMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Solubility |
INSOL IN WATER; SOL IN ALL PROP IN ALCOHOL & ETHER, MISCIBLE WITH MANY ORG LIQUIDS, Very soluble in ether and ethanol | |
Record name | BROMOTRICHLOROMETHANE | |
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Density |
2.012 @ 25 °C | |
Record name | BROMOTRICHLOROMETHANE | |
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Vapor Pressure |
39.0 [mmHg], 39 mm Hg at 25 °C | |
Record name | Bromotrichloromethane | |
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Mechanism of Action |
Cardiac arrhythmia, possibly aggravated by elevated levels of catecholamines due to stress ... is suggested as the cause of these adverse responses, which may lead to death. /Fluorocarbons/ | |
Record name | BROMOTRICHLOROMETHANE | |
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Color/Form |
COLORLESS HEAVY LIQUID | |
CAS No. |
75-62-7 | |
Record name | Bromotrichloromethane | |
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Record name | Methane, bromotrichloro- | |
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Record name | Bromotrichloromethane | |
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Record name | BROMOTRICHLOROMETHANE | |
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Melting Point |
-5.7 °C | |
Record name | BROMOTRICHLOROMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5208 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
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